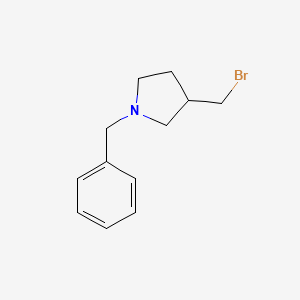

1-Benzyl-3-bromomethyl-pyrrolidine

Description

1-Benzyl-3-bromomethyl-pyrrolidine (CAS: 1987294-41-6) is a five-membered heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a bromomethyl group at the 3-position. Its molecular formula is C₁₂H₁₅BrN, with a molar mass of 253.16 g/mol. The bromomethyl moiety enhances its reactivity as an alkylating agent, making it valuable in organic synthesis for introducing pyrrolidine-based frameworks. However, it is listed as a discontinued product by suppliers such as CymitQuimica, with a purity of 95% .

Properties

IUPAC Name |

1-benzyl-3-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYMERCNLIPXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735225 | |

| Record name | 1-Benzyl-3-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260805-99-9 | |

| Record name | 1-Benzyl-3-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-3-bromomethyl-pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with pyrrolidine and benzyl bromide.

Reaction Conditions: Pyrrolidine is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 1-benzylpyrrolidine.

Bromomethylation: The 1-benzylpyrrolidine is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the third carbon atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-3-bromomethyl-pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common reagents used in these reactions include sodium hydride, potassium carbonate, formaldehyde, hydrobromic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-bromomethyl-pyrrolidine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to neurotransmitters.

Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromomethyl-pyrrolidine involves its interaction with biological targets through its bromomethyl and benzyl groups. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of 1-Benzyl-3-bromomethyl-pyrrolidine and its analogs:

Stability and Handling

- Halogenated Derivatives: Bromine and iodine substituents increase molecular weight and halogen-specific reactivity but may pose storage challenges. For example, iodinated compounds are prone to light-induced degradation .

- Non-Halogenated Analogs: Compounds like 1-Benzyl-3-acetamidopyrrolidine exhibit improved stability due to the acetamido group’s lower reactivity, though they lack alkylation utility .

Research Findings and Trends

- Discontinuation of Target Compound: The phase-out of this compound highlights a shift toward more stable or versatile intermediates, such as iodinated or amino-functionalized analogs .

- Chiral Synthesis: Enantiomerically pure derivatives like (3R)-(-)-1-Benzyl-3-aminopyrrolidine are gaining traction in asymmetric catalysis, underscoring the importance of stereochemistry in modern synthesis .

Biological Activity

1-Benzyl-3-bromomethyl-pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a bromomethyl group and a benzyl moiety, which may influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 270.18 g/mol

- CAS Number : 1260805-99-9

The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

The mechanism of action for this compound primarily involves its interaction with biological targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites in proteins, enzymes, or receptors. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .

Anticancer Properties

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The structural similarity to neurotransmitters suggests potential applications in targeting the central nervous system as well .

Inhibition of Metalloproteases

This compound has been investigated for its ability to inhibit metalloproteases, which are enzymes implicated in numerous diseases such as hypertension and cancer. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby blocking their activity and potentially mitigating disease progression .

Case Studies

- Anticancer Activity : A study evaluated the anticancer efficacy of pyrrolidine derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. Compounds similar to this compound demonstrated significant inhibitory effects on cell growth, with IC values indicating potent activity .

- Metalloprotease Inhibition : Research highlighted the role of pyrrolidine derivatives as inhibitors of zinc proteases. These compounds were shown to be effective in preclinical models for treating conditions associated with excessive metalloprotease activity, such as myocardial ischemia and pulmonary hypertension .

Comparative Analysis

A comparative analysis of this compound with other pyrrolidine derivatives reveals distinct differences in biological activity:

| Compound | Key Functional Groups | Notable Biological Activity |

|---|---|---|

| This compound | Bromomethyl, Benzyl | Anticancer properties; metalloprotease inhibition |

| 1-Benzylpyrrolidine | Benzyl | Limited reactivity; lower biological activity |

| 3-(Bromomethyl)pyrrolidine | Bromomethyl | Reduced binding affinity compared to benzyl variant |

The unique combination of functional groups in this compound enhances its reactivity and potential therapeutic applications compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.